2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with an aminomethyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Aminomethylation: The aminomethyl group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the Friedel-Crafts alkylation and reductive amination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the aminomethyl group to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Alkyl halides, esters
Scientific Research Applications
2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)cyclohexanol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butylcyclohexanol: Lacks the aminomethyl group, affecting its reactivity and applications.
Cyclohexylamine: Lacks both the hydroxyl and tert-butyl groups, leading to distinct chemical behavior.
Uniqueness
2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL is unique due to the combination of the aminomethyl and tert-butyl groups on the cyclohexane ring. This unique structure imparts specific steric and electronic properties, making it valuable for various applications in synthesis, research, and industry.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(aminomethyl)-4-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h8-10,13H,4-7,12H2,1-3H3 |
InChI Key |
SCNMMSMZYTYDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.